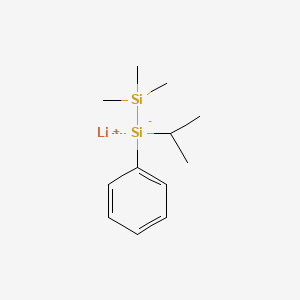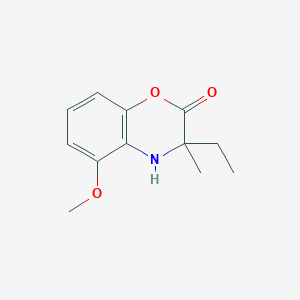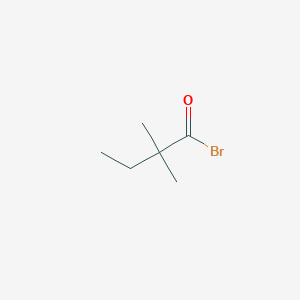![molecular formula C17H18N2O2 B14219333 3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- CAS No. 820238-71-9](/img/structure/B14219333.png)
3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]- is a heterocyclic compound that belongs to the class of pyrazolidinediones.
Métodos De Preparación
The synthesis of 3,5-pyrazolidinedione derivatives typically involves the Knoevenagel reaction of carbonyl derivatives with 3,4-pyrazolidinedione or the cyclization of arylidene (alkylidene) malonic acid hydrazide with glacial acetic acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3,5-Pyrazolidinedione derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include aryldiazonium salts, sodium methoxide, and glacial acetic acid . Major products formed from these reactions include 4-alkylidene (arylidene)- or (aralkylidene)-3,5-pyrazolidinediones, 4-arylazo-3,5-pyrazolidinedione derivatives, and benzyl derivatives .
Aplicaciones Científicas De Investigación
3,5-Pyrazolidinedione derivatives have found extensive applications in scientific research. They are used in the development of pharmaceuticals, particularly as anti-inflammatory agents . These compounds are also studied for their potential use in color photography as magenta couplers and sensitizers . Additionally, they have applications in veterinary medicine and as analytical reagents in various chemical procedures .
Mecanismo De Acción
The mechanism of action of 3,5-pyrazolidinedione derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as anti-inflammatory agents by inhibiting the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
3,5-Pyrazolidinedione derivatives can be compared with other similar compounds such as 1,2-dihydropyrazol-3-one and 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione (phenylbutazone) . While all these compounds share a similar core structure, 3,5-pyrazolidinedione derivatives are unique due to their diverse range of biological activities and applications . Phenylbutazone, for example, is widely used in the treatment of rheumatoid arthritis, whereas other derivatives may have applications in color photography or veterinary medicine .
Propiedades
Número CAS |
820238-71-9 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
4-[(2,3-dimethyl-4-pent-1-ynylphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C17H18N2O2/c1-4-5-6-7-13-8-9-14(12(3)11(13)2)10-15-16(20)18-19-17(15)21/h8-10H,4-5H2,1-3H3,(H,18,20)(H,19,21) |
Clave InChI |
TTYWTULUZKTTIR-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CC1=C(C(=C(C=C1)C=C2C(=O)NNC2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


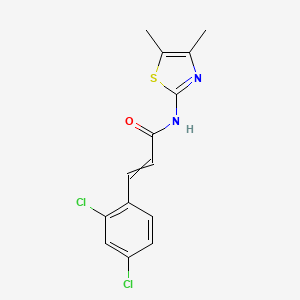
![2-[(2-Aminophenyl)sulfanyl]-3-(4-nitrophenyl)-1-phenylpropan-1-one](/img/structure/B14219257.png)
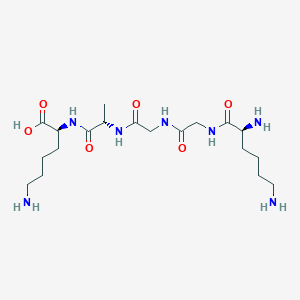
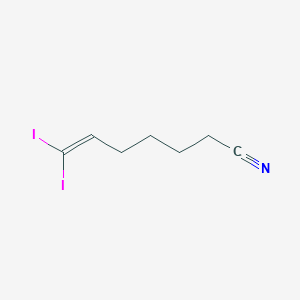
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)

![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-phenyl-](/img/structure/B14219286.png)
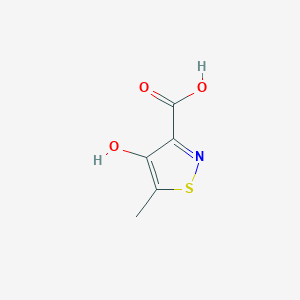

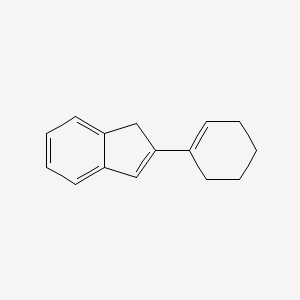
![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
